molecular formula C11H12N2O3 B14411694 N-(3-Oxopentanoyl)pyridine-4-carboxamide CAS No. 84794-31-0

N-(3-Oxopentanoyl)pyridine-4-carboxamide

Cat. No.: B14411694
CAS No.: 84794-31-0
M. Wt: 220.22 g/mol
InChI Key: DIRMCGKTLJJDKA-UHFFFAOYSA-N
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Description

N-(3-Oxopentanoyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C11H12N2O3 It is known for its unique structure, which includes a pyridine ring substituted with a carboxamide group and an oxopentanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxopentanoyl)pyridine-4-carboxamide typically involves the amidation of pyridine-4-carboxylic acid with 3-oxopentanoic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxopentanoyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-(3-Oxopentanoyl)pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Oxopentanoyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Properties

CAS No.

84794-31-0

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(3-oxopentanoyl)pyridine-4-carboxamide

InChI

InChI=1S/C11H12N2O3/c1-2-9(14)7-10(15)13-11(16)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,15,16)

InChI Key

DIRMCGKTLJJDKA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)NC(=O)C1=CC=NC=C1

Origin of Product

United States

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